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S55746 Preclinical Profile and Development Status

S55746 (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that selectively and potently

inhibits the BCL-2 protein [1] [2] [3].

Mechanism and Selectivity: It occupies the hydrophobic groove of BCL-2. Its key characteristic is

high selectivity for BCL-2, demonstrating no significant binding to MCL-1 or BFL-1, and poor affinity
for BCL-XL [1] [3]. This selectivity spares platelets, which are dependent on BCL-XL for survival,

thereby avoiding the dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors
like navitoclax [1].

Clinical Trial Status: A Phase I dose-escalation study was initiated to evaluate the safety, determine
the maximum tolerated dose, and assess the effectiveness of S55746 in patients with relapsed or

refractory Chronic Lymphocytic Leukaemia (CLL) and B-Cell Non-Hodgkin Lymphoma [4]. The trial
also included a dose expansion phase for patients with multiple myeloma harboring a t(11;14) genetic

change, which was found to be particularly sensitive to S55746 [4]. The available public
documentation outlines the study design but does not report results.

Comparison with Other BCL-2 Inhibitors

The table below summarizes available data on S55746 and other BCL-2 inhibitors for comparison.
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Compound
Primary
Targets

Key Characteristics
Reported
Affinity (Kᵢ or
KD)

Highest
Development
Stage

S55746
(BCL201)

BCL-2 High selectivity for BCL-2 over
BCL-XL and MCL-1; orally

active [1] [3].

BCL-2 Kᵢ = 1.3
nM [1]

Phase 1 (for
hematologic

cancers) [5] [4]

Venetoclax
(ABT-199)

BCL-2 First FDA-approved selective

BCL-2 inhibitor; transforms
treatment for CLL and AML [5]

[6].

BCL-2 Kᵢ = 1.2

nM [1]

FDA-Approved [5]

Navitoclax
(ABT-263)

BCL-2,

BCL-XL,
BCL-W

Orally available; causes

thrombocytopenia due to BCL-
XL inhibition [5].

BCL-2 Kᵢ = 4.5

nM; BCL-XL Kᵢ =
3.5 nM [1]

Phase 1/2 [5]

Oblimersen
(G3139)

BCL-2 Antisense oligonucleotide that
degrades BCL-2 mRNA [7].

N/A (acts on
mRNA)

Phase 1/2/3 (for
various cancers)

[5]

APG-2575
(Lisaftoclax)

BCL-2 Novel inhibitor in clinical

development [5].

Information not

available in
search results

Phase 1/2 [5]

ABT-737 BCL-2,
BCL-XL,

BCL-W

First-generation, potent BH3-
mimetic; precursor to

navitoclax [5] [6].

Information not
available in

search results

Preclinical [5]

Detailed Preclinical Experimental Data for S55746

For a professional comparison, here is a summary of key experimental findings and methodologies from the

primary preclinical research on S55746 [1] [2] [3].

Binding Affinity and Selectivity

Methodology: Affinity and selectivity were determined using Fluorescence Polarization (FP)
assays and Isothermal Titration Calorimetry (ITC). In the FP assay, a fluorescently labeled
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Bad BH3 peptide competes with the test compound for binding to BCL-2 protein.

Key Results: S55746 showed potent inhibition of BCL-2 with a Kᵢ of 1.3 nM. Selectivity for
BCL-2 over BCL-XL ranged from 70 to 400-fold depending on the assay. No significant binding

to MCL-1 or BFL-1 was observed [1].

In Vitro Cell Killing and Apoptosis Induction

Methodology: Efficacy was tested in a panel of hematological cell lines. Cell viability was

measured after 72 hours of treatment. Hallmarks of apoptosis, including phosphatidylserine
externalization (Annexin V staining), caspase-3 activation, and PARP cleavage, were

analyzed via flow cytometry and western blot.
Key Results: S55746 potently induced cell death in BCL-2-dependent RS4;11 cells (IC₅₀ =

71.6 nM) but was much less effective in BCL-XL-dependent H146 cells (IC₅₀ = 1.7 μM),
confirming its selective mechanism. Treatment also led to a concentration-dependent disruption

of the BCL-2/BAX complex and triggered the classic apoptotic cascade [1].

Ex Vivo Efficacy in Primary Patient Samples

Methodology: Primary tumor cells isolated from patients with CLL and Mantle Cell Lymphoma

were treated with S55746, and apoptosis was measured.
Key Results: S55746 induced apoptosis in the low nanomolar range in these primary samples,

demonstrating potential clinical relevance [1] [3].

In Vivo Anti-Tumor Efficacy

Methodology: The compound was administered orally once daily in mouse xenograft models

of hematological tumors.
Key Results: S55746 demonstrated robust, dose-dependent anti-tumor efficacy with no

associated weight loss or changes in behavior, indicating good tolerability [1] [3].

Mechanism of BCL-2 Inhibition and Apoptosis
Signaling

The following diagram illustrates the mechanism by which BH3-mimetics like S55746 promote apoptosis,

based on the described biology [7] [5] [6].
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Future Research Directions

The field of BCL-2 inhibition continues to evolve. Key areas of ongoing research to overcome limitations

like drug resistance and on-target toxicities include [5] [6]:

Novel Targeting Strategies: Development of PROTACs (Proteolysis Targeting Chimeras) and drugs

targeting the BH4 domain of BCL-2 to achieve more specific degradation or inhibition.
Combination Therapies: Extensive investigation of BCL-2 inhibitors in combination with other

agents (e.g., chemotherapy, targeted therapies) to enhance efficacy, particularly in solid tumors [5]
[8].

Inhibitors for Other BCL-2 Members: Efforts to develop safe and effective inhibitors for other anti-
apoptotic proteins like MCL-1 and BCL-XL, though their clinical development has been challenging

due to toxicity concerns [6].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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